Acetonitrile

Descripción

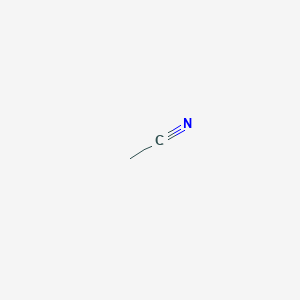

Structure

3D Structure

Propiedades

IUPAC Name |

acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CN, Array, C2H3N | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66016-35-1, 26809-02-9 | |

| Record name | Acetonitrile, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020009 | |

| Record name | Acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetonitrile appears as a colorless limpid liquid with an aromatic odor. Flash point 42 °F. Density 0.783 g / cm3. Toxic by skin absorption. Less dense than water. Vapors are denser than air., Liquid, Colorless liquid with an aromatic odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

178.9 °F at 760 mmHg (NTP, 1992), 81.6 °C at 760 mm Hg, Burns with luminous flame; dielectric constant: 38.8 at 20 °C; constant boiling mixture with water contains 16% H2O and bp: 76 °C, 82 °C, 179 °F | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

42 °F (NTP, 1992), 12.8 °C, 42 °F (6 °C) (Open Cup), 2 °C c.c., 42 °F (open cup), (oc) 42 °F | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), In water, >800 g/L at 25 °C, In water, infinite solubility at 25 °C, Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, ethylene chloride, and with many unsaturated hydrocarbons; immiscible with many saturated hydrocarbons (petroleum fractions)., Soluble in alcohol, For more Solubility (Complete) data for ACETONITRILE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 1390 (very good), Miscible | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.787 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.78745 at 15 °C/4 °C, Percent in saturated air: 9.6; Density of saturated air: 1.04 (Air = 1), Saturated liquid density: 48.730 lb/cu ft; liquid heat capacity: 0.540 Btu/lb-F; saturated vapor pressure: 1.383 lb/sq in; saturated vapor density: 0.00998 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.8, 0.787, 0.78 | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.42 (Air = 1), Relative vapor density (air = 1): 1.4, 1.42 | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F (NTP, 1992), 88.8 [mmHg], 88.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9.9, 73 mmHg | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The principal organic impurity in commercial acetonitrile is propionitrile; small amounts of allyl alcohol may be present., Maximum limits of impurities: residue after evaporation 0.0005%, acidity (as acetic acid) 0.03%, alkalinity (as ammonia) 0.001%, water 0.05%. /'Photrex' Reagent, for spectrophotometry/ | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, limpid liquid | |

CAS No. |

75-05-8 | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acetonitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z072SB282N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AL757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NTP, 1992), -44 °C, -46 °C, -49 °F | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Acetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physical and Chemical Properties of a Versatile Solvent

Acetonitrile (CH₃CN), also known as methyl cyanide or ethanenitrile, is a colorless, volatile liquid that holds a pivotal role in scientific research and the pharmaceutical industry.[1][2] Its unique combination of physical and chemical characteristics makes it an indispensable solvent and reagent in a myriad of applications, from high-performance liquid chromatography (HPLC) to the synthesis of complex organic molecules.[2][3] This technical guide provides a detailed overview of the core physical and chemical properties of this compound, methodologies for its analysis, and a summary of its chemical reactivity, tailored for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is the simplest organic nitrile, consisting of a methyl group attached to a cyanide group.[2] This structure results in a linear molecule with a significant dipole moment, classifying it as a polar aprotic solvent.[2] It is miscible with water and a wide range of organic solvents, yet not with saturated hydrocarbons.[4]

Tabulated Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂H₃N |

| Structure | CH₃-C≡N |

| Molar Mass | 41.05 g/mol [4] |

| Appearance | Colorless liquid[4] |

| Odor | Ether-like, aromatic[4] |

| Density | 0.786 g/cm³ at 25 °C[4] |

| Melting Point | -46 to -44 °C[4] |

| Boiling Point | 81.3 to 82.1 °C[4] |

| Solubility in Water | Miscible[4] |

| Vapor Pressure | 9.71 kPa at 20 °C[4] |

| Refractive Index (n20/D) | 1.344 |

| Dielectric Constant | 37.5 at 20 °C |

| UV Cutoff | 190 nm |

| Flash Point | 2 °C |

| Autoignition Temperature | 524 °C |

Experimental Protocols for Quality Assessment

The purity of this compound is critical for its application in sensitive analytical techniques and pharmaceutical synthesis. The following are detailed methodologies for key quality control experiments.

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound and quantifying organic impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used. For trace analysis of nitrogen-containing impurities, a Nitrogen-Phosphorus Detector (NPD) can provide higher sensitivity.[5]

-

Column: A capillary column with a polar stationary phase, such as a bonded polyethylene glycol (e.g., HP-INNOWAX) or a 5% phenyl-methylpolysiloxane phase, is suitable.[6]

-

Carrier Gas: High-purity helium or nitrogen is used as the carrier gas at a constant flow rate.[5]

-

Temperature Program:

-

Initial oven temperature: 40 °C, hold for 5 minutes.

-

Ramp rate: Increase temperature at 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Injector and Detector Temperatures:

-

Injector temperature: 250 °C.

-

Detector temperature: 280 °C.

-

-

Sample Preparation: The this compound sample is typically injected directly or after dilution with a high-purity solvent if high concentrations of impurities are expected. An external standard method is commonly employed for quantification, where the peak areas of impurities in the sample are compared to those of certified reference standards.[6]

-

Data Analysis: The purity of this compound is calculated by subtracting the percentage of all identified and unidentified impurities from 100%.[6]

Determination of Water Content by Karl Fischer Titration

The Karl Fischer titration is a highly specific and accurate method for the determination of water content in this compound.

Methodology:

-

Instrumentation: An automatic volumetric or coulometric Karl Fischer titrator is used. Coulometric titration is preferred for very low water content (ppm levels).

-

Reagents:

-

Titrant: A one-component or two-component Karl Fischer reagent.

-

Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.

-

-

Standardization: The Karl Fischer reagent must be standardized daily using a certified water standard or disodium tartrate dihydrate.[7] The water equivalence factor (F) of the reagent is determined in mg/mL.[7]

-

Procedure (Volumetric Titration):

-

Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, anhydrous endpoint with the Karl Fischer reagent. This removes any residual moisture from the solvent and the vessel.

-

Accurately weigh a specific amount of the this compound sample and quickly transfer it to the titration vessel.

-

Stir the sample to dissolve it in the methanol.

-

Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.[7]

-

Record the volume of titrant consumed.

-

-

Calculation: The percentage of water (w/w) is calculated using the following formula: % Water = (Volume of KF reagent (mL) × F (mg/mL)) / (Weight of sample (mg)) × 100

UV-Vis Spectrophotometry for Purity Analysis

UV-Vis spectrophotometry is a rapid method to assess the presence of UV-absorbing impurities in this compound, which is particularly important for its use in HPLC. Pure this compound has a very low absorbance in the UV region.

Methodology:

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Procedure:

-

Use a pair of matched 1 cm quartz cuvettes.

-

Fill the reference cuvette with high-purity water.

-

Fill the sample cuvette with the this compound sample.

-

Scan the absorbance of the this compound sample from 400 nm down to the UV cutoff of 190 nm.[8]

-

-

Interpretation: The absorbance at specific wavelengths (e.g., 254 nm, 220 nm, and 200 nm) is recorded. Higher absorbance values indicate the presence of UV-absorbing impurities. The resulting spectrum should be a smooth curve with no distinct peaks. For high-purity applications, the absorbance should not exceed predefined limits at specified wavelengths.

Chemical Reactivity and Applications

This compound's chemical properties make it a versatile participant in a wide array of chemical transformations.

This compound as a Polar Aprotic Solvent

Its high polarity and dielectric constant, coupled with its inability to donate hydrogen bonds, make this compound an excellent solvent for a variety of reactions, particularly nucleophilic substitutions (e.g., SN2 reactions). It effectively solvates cations while leaving anions relatively "naked" and more nucleophilic.

This compound as a Reagent

This compound can also participate directly in chemical reactions, serving as a source of carbon and nitrogen.

-

Synthesis of Nitrogen-Containing Compounds: It is a key building block in the synthesis of various nitrogen-containing heterocycles and other organic molecules.[9] For instance, it is used in the production of acetamidine hydrochloride and thiamine.[1]

-

Ritter Reaction: In the Ritter reaction, a nitrile reacts with a carbocation source in the presence of a strong acid to form an N-substituted amide after hydrolysis.

-

Cycloaddition Reactions: this compound and its derivatives can participate in cycloaddition reactions to form heterocyclic compounds.[10] For example, this compound N-oxide undergoes [3+2] cycloaddition reactions.[10]

-

As a Carbon Source: The methyl group of this compound is sufficiently acidic to be deprotonated by strong bases, allowing it to act as a nucleophile and a two-carbon building block in organic synthesis.[9][11] It can also serve as a source for the cyanomethyl radical (•CH₂CN).[9]

Visualization of Properties and Applications

The following diagram illustrates the relationship between the key properties of this compound and its major applications in research and industry.

Caption: Interrelationship of this compound's Properties and Applications.

Safety Considerations

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition.[12] It is harmful if swallowed, inhaled, or absorbed through the skin.[12] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It can be metabolized in the body to produce hydrogen cyanide, although the onset of toxic effects is often delayed.[4]

References

- 1. This compound- The Simplest Organic Nitrile_Chemicalbook [chemicalbook.com]

- 2. This compound | Structure, Formula & Properties | Study.com [study.com]

- 3. This compound 99.9% CAS 75-05-8 - PanReac AppliChem [itwreagents.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 6. CN110568085B - Method for determining this compound content in sample - Google Patents [patents.google.com]

- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. Advances in electrochemical reactions involving this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of this compound co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetonitrile Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile (CH₃CN), also known as methyl cyanide, is a widely utilized solvent in laboratory settings, particularly in chromatography, pharmaceutical manufacturing, and DNA synthesis.[1][2] Its utility stems from its medium polarity and miscibility with a broad range of solvents. However, this compound is a hazardous chemical, classified as a highly flammable liquid that is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause serious eye irritation.[3][4][5] Overexposure can lead to cyanide poisoning, as it is metabolized in the body to cyanide and formaldehyde, potentially resulting in severe health effects or death.[6][7][8] This guide provides a comprehensive overview of the necessary safety precautions and handling procedures to mitigate the risks associated with its use in a professional laboratory environment.

This compound: Hazard Profile and Physical Properties

This compound is a colorless liquid with a distinct sweet, ether-like odor.[9][10] It is crucial for all laboratory personnel to be intimately familiar with its chemical properties and inherent hazards to ensure safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 75-05-8 |

| Molecular Formula | CH₃CN |

| Boiling Point | 82°C (179.6°F)[11] |

| Melting Point | -48°C (-54.4°F) |

| Flash Point | 6°C (42.8°F)[12] |

| Specific Gravity | 0.786 |

| Vapor Density | 1.41 (Heavier than air) |

| Autoignition Temperature | 524°C (975°F)[13] |

| Lower Explosive Limit (LEL) | 3.0%[11] |

| Upper Explosive Limit (UEL) | 16.0%[11] |

| Solubility | Miscible in water and most organic solvents. |

Table 2: Health Hazard Information

| Hazard | Description |

| Primary Routes of Entry | Inhalation, skin/eye contact, ingestion. |

| Acute Effects | Irritation of the nose, throat, and mucous membranes.[6] Higher concentrations can cause flushing of the face, chest tightness, nausea, vomiting, dizziness, confusion, convulsions, and potentially death. Symptoms of cyanide poisoning may be delayed. |

| Chronic Effects | Long-term exposure can lead to cyanide poisoning, with effects on the central nervous system such as headaches, numbness, and tremors. It may also cause damage to the blood, kidneys, lungs, and liver.[6] |

| Carcinogenicity | The EPA has classified this compound as a Group D substance, not classifiable as to human carcinogenicity.[14] |

Exposure Limits and Personal Protective Equipment (PPE)

Adherence to established exposure limits and consistent use of appropriate PPE are fundamental to preventing overexposure.

Table 3: Occupational Exposure Limits

| Organization | TWA (8-hour) | STEL (15-minute) |

| OSHA PEL | 40 ppm (70 mg/m³)[11][15] | - |

| NIOSH REL | 20 ppm (34 mg/m³)[11][15] | - |

| ACGIH TLV | 20 ppm (34 mg/m³)[15] | - |

| Safe Work Australia | 40 ppm (67 mg/m³) | 60 ppm (101 mg/m³) |

(PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit)

Mandatory Personal Protective Equipment (PPE)

A thorough assessment of the specific laboratory task is required to determine the necessary level of PPE.[16] However, the following represents the minimum required PPE when handling this compound:

-

Eye Protection : Chemical splash goggles are mandatory.[6][17] A face shield should be worn over goggles when there is a significant splash hazard, such as when pouring large volumes.[3][17]

-

Hand Protection : Chemical-resistant gloves are required. While standard nitrile gloves offer some protection, rubber or neoprene gloves are recommended for better protection, especially for prolonged use.[6][7] Consider double-gloving for added safety.[16] Gloves must be inspected before use and changed immediately if contact with this compound is suspected.[4][6]

-

Body Protection : A lab coat must be worn to protect against skin contact.[3][6] Long pants and closed-toe shoes are also required.

-

Respiratory Protection : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1][6][7] If ventilation is inadequate and exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][11]

Safe Handling and Storage Protocols

Strict protocols for handling and storage are essential to prevent accidents and exposure.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[6][7] This is crucial for containing flammable and toxic vapors.[6] Eyewash stations and safety showers must be readily accessible in any area where this compound is handled.[1][2]

Storage Requirements

-

Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][18]

-

Use a designated flammable materials storage cabinet.[19]

-

Keep containers tightly closed and sealed.[1][3] Containers that have been opened must be carefully resealed.[4]

-

Ensure segregation from incompatible materials, which include:

-

Do not store on shelves in quantities greater than 1 liter.

Caption: Diagram 1: this compound Storage Protocol.

Emergency Procedures: Spills and Exposure

Immediate and appropriate action during an emergency is critical to minimizing harm.

Spill Response Protocol

The response to a spill depends on its size and location.

-

Small Spills (<100-500 mL) :

-

Alert personnel in the immediate area.

-

If safe to do so, eliminate all ignition sources.[7]

-

Wear appropriate PPE (double nitrile gloves, goggles, lab coat).

-

Contain the spill with a non-combustible absorbent material like sand, vermiculite, or a spill pad.[3][9] Do not use combustible materials like paper towels for large spills.[3]

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][9]

-

Clean the spill area with soap and water.[6]

-

-

Large Spills (>500 mL) :

-

Evacuate all non-essential personnel from the area immediately.[3][9]

-

Alert laboratory supervisor and institutional safety personnel (e.g., EH&S).[6]

-

If it can be done without risk, remove ignition sources and ventilate the area.[3]

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Caption: Diagram 2: this compound Spill Response.

First-Aid and Exposure Response

This protocol outlines immediate actions following personnel exposure. All exposures must be reported to a supervisor, and medical attention should be sought.[1][6]

-

Inhalation : Immediately move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][12]

-

Skin Contact : Remove contaminated clothing immediately.[1] Flush the affected skin with plenty of water for at least 15 minutes.[1] Use a safety shower if the area of contact is large.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[1][2] Rinse the mouth with water and contact a poison control center or seek immediate medical attention.[1] Treat as cyanide poisoning.

Waste Disposal

This compound and materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

-

Collection : Collect this compound-containing waste in a tightly sealed, properly labeled container.[6][7] The label should clearly state "HAZARDOUS WASTE - this compound" and include the date collection began.[3][6]

-

Segregation : Do not mix this compound waste with incompatible materials.[3] As a non-halogenated solvent, it should generally be kept separate from halogenated solvent waste unless institutional policy permits otherwise.[3]

-

Storage : Store waste containers in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[3] This area should be cool, well-ventilated, and employ secondary containment.[1]

-

Disposal : Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[1][6] Never dispose of this compound down the drain or by evaporation in a fume hood.[7][9]

Caption: Diagram 3: this compound Waste Management.

Conclusion

While this compound is an invaluable solvent in research and pharmaceutical development, its hazardous properties demand rigorous adherence to safety protocols. By understanding its risks, consistently using appropriate engineering controls and PPE, and following established procedures for handling, storage, and disposal, laboratory professionals can effectively mitigate the dangers and maintain a safe working environment. Fostering a culture of safety through comprehensive training and documentation is paramount for all personnel working with this chemical.[1]

References

- 1. Understanding the SDS for this compound: Safe Handling Practices [yufenggp.com]

- 2. Understanding the SDS for this compound: Safe Handling Practices – KHA Online-SDS Management [kha.com]

- 3. benchchem.com [benchchem.com]

- 4. liverpool.ac.uk [liverpool.ac.uk]

- 5. scienceinteractive.com [scienceinteractive.com]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 8. TOXICOLOGY OF this compound [jstage.jst.go.jp]

- 9. nj.gov [nj.gov]

- 10. This compound | Occupational Safety and Health Administration [osha.gov]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 12. westliberty.edu [westliberty.edu]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. epa.gov [epa.gov]

- 15. airgas.com [airgas.com]

- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 17. utoledo.edu [utoledo.edu]

- 18. fishersci.com [fishersci.com]

- 19. ushazmatstorage.com [ushazmatstorage.com]

Acetonitrile (CH₃CN): A Comprehensive Technical Guide to Synthesis and Industrial Production

Introduction: Acetonitrile (CH₃CN), a colorless, volatile, and polar aprotic solvent, is a critical component in modern chemical and pharmaceutical industries. Its unique properties, including excellent solvency, low viscosity, and chemical stability, make it indispensable for a wide range of applications.[1] It is heavily utilized in pharmaceutical manufacturing for API synthesis and purification, as a mobile phase in high-performance liquid chromatography (HPLC), in the production of DNA and RNA, and as a solvent in the manufacturing of agrochemicals and electronics.[2][3][4] The global demand for high-purity (≥99.9%) this compound is significant, with the market size projected to grow steadily, driven primarily by the pharmaceutical and analytical science sectors.[1][3][4][5][6]

Historically, the primary source of this compound has been as a byproduct of the Sohio process for acrylonitrile production.[2][7] However, fluctuations in the acrylonitrile market have led to periods of this compound shortage, prompting increased interest in direct synthesis methods.[4][8] This guide provides an in-depth technical overview of the principal industrial production methods, including detailed process descriptions, quantitative data, experimental protocols, and process flow diagrams.

Industrial Production Methods

The industrial production of this compound is dominated by two main routes: recovery as a byproduct from acrylonitrile synthesis and direct synthesis via the ammoniation of acetic acid. Emerging sustainable methods, such as the ammoxidation of ethanol, are also gaining traction.

Propylene Ammoxidation (Sohio Process) - Byproduct Route

The Sohio process, developed by Standard Oil of Ohio in the 1950s, is the leading industrial method for producing acrylonitrile and consequently the main source of this compound, accounting for over 70-90% of the world's supply.[1][9][10][11] In this process, this compound is generated as a significant byproduct.[10][12]

Process Description: The core of the process is the vapor-phase catalytic ammoxidation of propylene. Propylene, ammonia, and air are fed into a fluidized bed reactor containing a catalyst, typically based on bismuth phosphomolybdate.[9][10] The highly exothermic reaction produces acrylonitrile, with this compound and hydrogen cyanide (HCN) as the main byproducts.[10][11]

The reactor effluent is then passed through a quench tower and an absorber, where the products are cooled and separated from unreacted gases.[9][10][13] The resulting aqueous solution, containing acrylonitrile, this compound, HCN, and other impurities, undergoes a series of distillations to separate the components.[9][13] Crude this compound is recovered and then subjected to further purification to remove water, HCN, and other organic impurities to achieve the desired purity.[1][13]

Key Reaction: C₃H₆ + NH₃ + 1.5 O₂ → C₃H₃N + 3 H₂O (Main reaction for Acrylonitrile) this compound and HCN are formed as coproducts.[10][11]

References

- 1. zauxigroup.com [zauxigroup.com]

- 2. ineos.com [ineos.com]

- 3. imarcgroup.com [imarcgroup.com]

- 4. This compound Market Size & Forecast [Latest] [marketsandmarkets.com]

- 5. coherentmarketinsights.com [coherentmarketinsights.com]

- 6. This compound Market Size, Growth, Analysis & Forecast 2035 [chemanalyst.com]

- 7. A kind of preparation method of this compound - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 8. air.unimi.it [air.unimi.it]

- 9. IGTPAN [igtpan.com]

- 10. Tech-Type: Ammoxidation of Propylene into Acrylonitrile (SOHIO Process) [portfolio-pplus.com]

- 11. acs.org [acs.org]

- 12. cdn.intratec.us [cdn.intratec.us]

- 13. books.rsc.org [books.rsc.org]

The Silent Threat: A Technical Guide to Acetonitrile's Health Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile (CH₃CN), a ubiquitous solvent in pharmaceutical and scientific research, presents a significant yet often underestimated health hazard. Its delayed toxicity, stemming from its metabolic conversion to cyanide, necessitates a thorough understanding of its toxicological profile. This guide provides an in-depth analysis of this compound's health hazards, metabolic pathways, and the experimental methodologies used to assess its toxicity.

Executive Summary

This compound exposure can occur through inhalation, dermal contact, and ingestion.[1] While its acute toxicity is considered modest, the onset of adverse effects is typically delayed by 2 to 12 hours.[2] This latency is due to the time required for its metabolism into the highly toxic metabolite, hydrogen cyanide.[2][3] Symptoms of acute exposure range from headaches and nausea to severe outcomes like convulsions, coma, and death from respiratory failure.[2] Chronic exposure may lead to damage to the liver, kidneys, central nervous system, and thyroid gland.[4][5] This document outlines the quantitative toxicological data, details the metabolic pathways, and provides an overview of key experimental protocols for studying this compound toxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative data regarding this compound exposure limits and toxicity values.

Table 1: Occupational Exposure Limits for this compound [4][5][6][7][8]

| Agency | Exposure Limit (Time-Weighted Average) | Unit |

| OSHA (PEL) | 40 | ppm |

| NIOSH (REL) | 20 | ppm |

| ACGIH (TLV) | 20 | ppm |

Table 2: Acute Toxicity of this compound (LD₅₀ and LC₅₀ Values) [6][8][9][10][11][12][13][14]

| Species | Route | LD₅₀ / LC₅₀ | Unit |

| Rat | Oral | 450 - 2730 | mg/kg |

| Rat | Dermal | >2000 | mg/kg |

| Rat | Inhalation (4h) | 16,000 | ppm |

| Rat | Inhalation (8h) | 7551 | ppm |

| Mouse | Oral | 170 - 617 | mg/kg |

| Mouse | Inhalation (1h) | 2693 | ppm |

| Rabbit | Oral | 50 | mg/kg |

| Rabbit | Dermal | >2000 | mg/kg |

| Rabbit | Inhalation (4h) | 2828 | ppm |

| Guinea Pig | Inhalation (4h) | 5655 | ppm |

Table 3: Toxicokinetic Parameters of this compound and Cyanide [15][16][17]

| Parameter | Species | Value | Unit | Notes |

| This compound Elimination Half-Life | Human | 32 | hours | Based on a case of suicidal ingestion. |

| Cyanide Elimination Half-Life | Human | 15 | hours | Following this compound ingestion. |

| Peak Serum this compound | Human | 7.5 | hours | Time to reach maximum concentration. |

| Peak Blood Cyanide | Human | 7.5 | hours | Time to reach maximum concentration. |

Metabolic Pathways and Mechanism of Toxicity

The toxicity of this compound is not due to the compound itself but rather its metabolic conversion to hydrogen cyanide.[2][3] This process primarily occurs in the liver.

Phase I Metabolism: Bioactivation to Cyanide

The initial and rate-limiting step in this compound's toxic pathway is its oxidation by the cytochrome P450 monooxygenase system, specifically the CYP2E1 isozyme.[18][19] This reaction hydroxylates this compound to form an unstable intermediate, glycolonitrile.[2][3][20] Glycolonitrile then spontaneously decomposes into formaldehyde and the ultimate toxicant, hydrogen cyanide.[2][3][20] Formaldehyde itself is a toxic and carcinogenic compound and is further metabolized to formic acid, which can contribute to metabolic acidosis.[2][3]

The relatively slow rate of this metabolic conversion explains the characteristic delay in the onset of symptoms following this compound exposure.[2][21]

Figure 1: this compound bioactivation pathway.

Phase II Metabolism: Detoxification of Cyanide

The body possesses a primary detoxification mechanism for cyanide, known as the rhodanese pathway.[2][3] The mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase) catalyzes the transfer of a sulfur atom from a sulfur donor, such as thiosulfate, to cyanide.[18][22] This reaction converts the highly toxic cyanide into the much less toxic thiocyanate (SCN⁻), which is then excreted in the urine.[2][3][17]

Figure 2: Cyanide detoxification via the rhodanese pathway.

Key Experimental Protocols

Investigating the toxicity of this compound involves a range of in vitro and in vivo experimental protocols.

In Vitro Metabolism Studies Using Liver Microsomes

These assays are crucial for determining the metabolic fate of this compound and identifying the enzymes involved.

Objective: To measure the conversion of this compound to cyanide by liver microsomes and to assess the role of specific cytochrome P450 isozymes.

Methodology:

-

Microsome Preparation: Liver microsomes are isolated from homogenized liver tissue (e.g., from rats or humans) by differential centrifugation.

-

Incubation: A reaction mixture is prepared containing:

-

Liver microsomes

-

This compound (substrate)

-

An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Reaction: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C with shaking.

-

Termination: The reaction is stopped at various time points by adding a quenching agent (e.g., trichloroacetic acid).

-

Analysis: The concentration of cyanide produced is determined using a sensitive analytical method, such as spectrophotometry or gas chromatography.[12][23][24]

-

Inhibition/Induction Studies: To identify the specific P450 isozymes involved, the assay can be performed in the presence of known inhibitors (e.g., disulfiram for CYP2E1) or using microsomes from animals pre-treated with inducers (e.g., ethanol or acetone to induce CYP2E1).[18][19]

Figure 3: Workflow for an in vitro this compound metabolism assay.

In Vivo Acute Toxicity Studies

Animal models are used to determine the lethal dose and observe the signs of toxicity.

Objective: To determine the LD₅₀ or LC₅₀ of this compound and to characterize the clinical signs and target organ toxicity.

Methodology:

-

Animal Model: Typically, rodents such as rats or mice are used.[19]

-

Dose Administration: this compound is administered via the relevant route of exposure (oral gavage, dermal application, or inhalation). A range of doses is used across different groups of animals.

-